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Compound of Interest

Compound Name: 2,4'-Dihydroxydiphenylmethane

Cat. No.: B1194992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4'-
dihydroxydiphenylmethane (also known as 2,4'-Bisphenol F), a molecule of interest in

various chemical and pharmaceutical research fields. This document presents tabulated

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols for data acquisition. A generalized workflow for spectroscopic

analysis is also provided.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,4'-
dihydroxydiphenylmethane.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-
d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.33 s 1H Ar-OH

9.15 s 1H Ar-OH

7.01 - 6.98 m 3H Ar-H

6.79 t 1H Ar-H

6.69 d 2H Ar-H

6.66 d 2H Ar-H

3.75 s 2H -CH₂-

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
While a complete, experimentally verified peak list for the ¹³C NMR spectrum of 2,4'-
dihydroxydiphenylmethane is not readily available in the public domain, typical chemical shift

ranges for the carbon environments present in the molecule are well-established.

Acknowledged spectral databases indicate the availability of ¹³C NMR data, and based on the

structure, the following approximate chemical shifts can be expected.[1]

Chemical Shift (δ) ppm Assignment

~155-157 Ar-C-OH

~130-132 Ar-C-CH₂

~115-130 Ar-CH

~35-40 -CH₂-

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Description Functional Group

3400 - 3200 (broad) O-H stretch Phenolic OH

3100 - 3000 C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Methylene (-CH₂-) C-H

1600 - 1450 C=C stretch Aromatic ring

1250 - 1000 C-O stretch Phenolic C-O

860 - 680 C-H bend (out-of-plane) Aromatic C-H

Characteristic absorption ranges are based on standard IR correlation tables.[2][3][4][5][6]

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Possible Fragment

200 52.2 [M]⁺ (Molecular Ion)

107 100.0
[C₇H₇O]⁺ (hydroxytropylium

ion)

94 31.7 [C₆H₆O]⁺ (phenol)

77 10.6 [C₆H₅]⁺ (phenyl cation)

Data sourced from ChemicalBook. The fragmentation of bisphenols often involves the

formation of a stable phenoxide product ion.[7][8]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:
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Sample Preparation: A solution of 2,4'-dihydroxydiphenylmethane is prepared by

dissolving approximately 10-20 mg of the solid sample in approximately 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a standard 5 mm

NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to

achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual

solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a

spectrum with adequate signal intensity. The chemical shifts are referenced to the solvent

peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy
FTIR Spectroscopy using KBr Pellet Method:

Sample Preparation: Approximately 1-2 mg of finely ground 2,4'-
dihydroxydiphenylmethane is intimately mixed with 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar and pestle.

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure

(typically 8-10 tons) to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the empty sample holder is first recorded. The sample spectrum is

then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: A small amount of the solid 2,4'-dihydroxydiphenylmethane is

introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

The sample is then vaporized by heating.
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Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺) and

various fragment ions.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2,4'-dihydroxydiphenylmethane.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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